5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole
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Overview
Description
5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole is a complex organic compound that features both an oxirane (epoxide) ring and a tetrahydrocarbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole typically involves the reaction of a suitable carbazole derivative with an epoxide precursor. One common method involves the use of epichlorohydrin as the epoxide source, which reacts with the carbazole derivative in the presence of a base such as potassium carbonate under reflux conditions . This method yields the final product with a high degree of purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production costs. Additionally, the purification process may involve advanced techniques such as column chromatography and recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(oxiran-2-ylmethoxy)benzoic acid
- 2-(3,4-bis(oxiran-2-ylmethoxy)phen ethyl)amine
- 4-3,4,5-tris(oxiran-2-ylmethoxy)benzamido)benzenesulfonic acid
Uniqueness
5-(Oxiranylmethoxy)-2,3,4,9-tetrahydrocarbazole is unique due to its combination of an epoxide ring and a tetrahydrocarbazole structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h3,6-7,10,16H,1-2,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDBWNJRBIYYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC=C3OCC4CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615467 |
Source
|
Record name | 5-[(Oxiran-2-yl)methoxy]-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-32-2 |
Source
|
Record name | 5-[(Oxiran-2-yl)methoxy]-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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